molecular formula C9H16N2O B2715298 9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one CAS No. 21596-02-1

9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one

Cat. No.: B2715298
CAS No.: 21596-02-1
M. Wt: 168.24
InChI Key: XUEKMUYLXWGPOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one is primarily used in proteomics research . It may also have potential applications in medicinal chemistry, particularly in the design of new therapeutic agents due to its unique ring structure. Additionally, it could be used in the study of enzyme interactions and protein folding.

Mechanism of Action

The exact mechanism of action for 9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one: Lacks the methyl group at the 9a position.

    9a-Ethyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one: Has an ethyl group instead of a methyl group at the 9a position.

Uniqueness

9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one is unique due to the presence of the methyl group at the 9a position, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

9a-methyl-2,3,4,5,8,9-hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-9-5-4-8(12)11(9)7-3-2-6-10-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEKMUYLXWGPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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